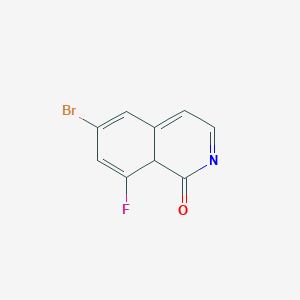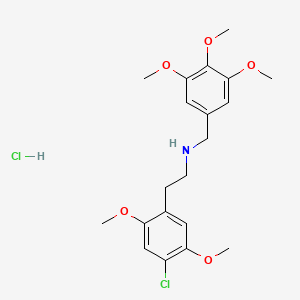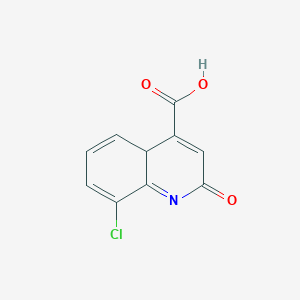
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is a synthetic organic compound It belongs to the class of substituted amphetamines, which are known for their stimulant effects on the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with methylamine to form N-(2-methoxybenzyl)-N-methylamine.
Alkylation: The intermediate is then subjected to alkylation with 1-(p-tolyl)propan-2-one under basic conditions to yield the final product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Formation of the monohydrochloride salt: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine involves its interaction with molecular targets in the central nervous system. It may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through binding to specific receptors and modulating signaling pathways.
類似化合物との比較
Similar Compounds
Amphetamine: A well-known stimulant with a similar core structure.
Methamphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Phenethylamine: A basic structure shared by many psychoactive compounds.
Uniqueness
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine is unique due to the presence of the 2-methoxybenzyl and p-tolyl groups, which may confer distinct pharmacological properties compared to other similar compounds.
Conclusion
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is a compound of significant interest in scientific research Its unique chemical structure and potential applications in various fields make it a valuable subject of study
特性
分子式 |
C19H26ClNO |
|---|---|
分子量 |
319.9 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4;/h5-12,16H,13-14H2,1-4H3;1H |
InChIキー |
MERLWMSKVHYCCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)


![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)


![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)

![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)



![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
